

10,11-Dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol derivatives and analogs

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 10,11-Dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol

Cat. No.: B2541156

[Get Quote](#)

An In-depth Technical Guide to **10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-methanol** Derivatives and Analogs

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 10,11-dihydro-5H-dibenzo[a,d]cycloheptene ring system represents a quintessential "privileged scaffold" in medicinal chemistry. Its unique tricyclic structure forms the foundation for numerous agents targeting the central nervous system (CNS), most notably the class of tricyclic antidepressants (TCAs).^[1] This technical guide provides a comprehensive overview of the derivatives and analogs of **10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-methanol**, the parent alcohol of this series. We will explore the core synthetic strategies, elucidate key structure-activity relationships (SAR), and detail the expanding therapeutic applications beyond depression, including anticonvulsant, neuroprotective, and anticancer activities. This document is designed to serve as a foundational resource for professionals engaged in the discovery and development of novel therapeutics based on this versatile chemical framework.

The Dibenzocycloheptene Scaffold: A Privileged Structure

The dibenzocycloheptene scaffold, a seven-membered ring fused to two benzene rings, is a cornerstone of modern pharmacology.[2] Its rigid, three-dimensional conformation allows for precise spatial orientation of functional groups, enabling potent and selective interactions with a variety of biological targets. Historically, its most famous application is in the development of TCAs like amitriptyline and nortriptyline, which modulate monoamine transporters.[1][3][4] However, the inherent versatility of the scaffold has spurred extensive research, revealing a broad spectrum of biological activities. Derivatives have shown significant promise in treating epilepsy, neurodegenerative diseases, and even certain cancers.[2][5][6][7]

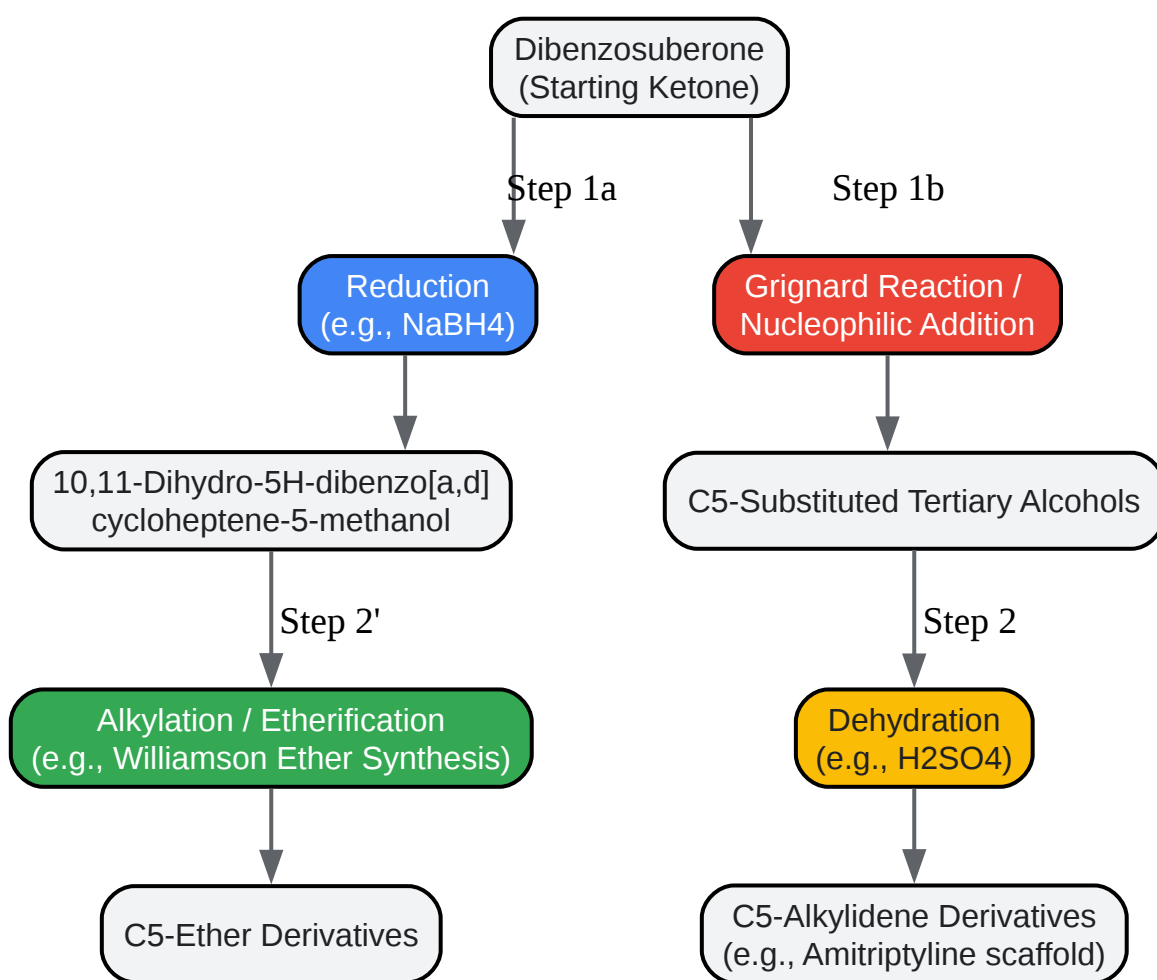
Core Moiety: 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-methanol

The parent compound, **10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-methanol** (also known as dibenzosuberol or DHCBM), is a polycyclic organic compound with the molecular formula $C_{16}H_{16}O$. [8] It presents as an off-white crystalline solid with poor solubility in water.[2] The core structure consists of a central seven-membered cycloheptene ring flanked by two fused benzene rings, with a methanol group at the C5 position.[2] This hydroxyl group is a critical handle for synthetic modification, allowing for the introduction of diverse side chains that profoundly influence the molecule's pharmacological profile.

Synthetic Strategies and Methodologies

The synthesis of dibenzocycloheptene derivatives typically begins with the corresponding ketone, 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, commonly known as dibenzosuberone.[8][9] From this key intermediate, a variety of derivatives can be accessed through established organic chemistry reactions.

The general workflow involves the strategic modification of the C5 position and, in some cases, the aromatic rings. Key transformations include reduction of the ketone, nucleophilic additions to introduce side chains, and subsequent functional group manipulations.



[Click to download full resolution via product page](#)

Caption: General synthetic workflow for dibenzocycloheptene-5-methanol derivatives.

Representative Protocol: Synthesis of a C5-Propylamine Analog via Grignard Reaction

This protocol outlines a common two-step process: 1) A Grignard reaction to install a functionalized side chain at the C5 position of dibenzosuberone, followed by 2) dehydration to create the exocyclic double bond characteristic of many active compounds.[9][10]

Step 1: Grignard Reaction with 3-(Dimethylamino)propyl Magnesium Chloride

- **Reagent Preparation:** Prepare the Grignard reagent by adding 3-(dimethylamino)propyl chloride dropwise to a suspension of magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere. A crystal of iodine can be added to initiate the

reaction. The mixture is typically heated gently for 1-2 hours to ensure complete formation of the reagent.

- Causality Note: Anhydrous conditions are critical as Grignard reagents are strong bases and will be quenched by water or other protic solvents.
- Addition to Ketone: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
- Dissolve dibenzosuberone in anhydrous THF and add it dropwise to the cooled Grignard solution with continuous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure completion.
- Work-up: Carefully quench the reaction by slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH_4Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol product.

Step 2: Dehydration of the Tertiary Alcohol

- Reaction Setup: Dissolve the crude alcohol from Step 1 in 85% sulfuric acid at a low temperature (e.g., 4 °C).[\[10\]](#)
- Dehydration: Stir the mixture for several hours at low temperature. The strong acid protonates the hydroxyl group, which then leaves as water, forming a stable tertiary carbocation. Elimination of a proton from an adjacent carbon on the propyl chain yields the desired exocyclic double bond.
- Work-up: Slowly pour the reaction mixture into ice-cold water to dilute the acid. Basify the solution carefully with sodium hydroxide (NaOH) to neutralize the acid and deprotonate the amine.
- Purification: Extract the product with dichloromethane, dry the organic layer, and evaporate the solvent. The final product can be purified using column chromatography or

recrystallization to yield the desired 5-(3-dimethylaminopropylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene.

Structural Characterization and Analysis

Confirmation of the structure and purity of synthesized analogs is paramount. A combination of spectroscopic and chromatographic techniques is employed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are indispensable for structural elucidation.[\[10\]](#)[\[11\]](#)
 - ^1H NMR: Provides information on the number and connectivity of protons. Key signals include the aromatic protons (typically in the 7-8 ppm range), the benzylic protons of the ethylene bridge ($-\text{CH}_2-\text{CH}_2-$) at positions 10 and 11 (around 3 ppm), and signals corresponding to the specific side chain introduced at C5.[\[10\]](#)[\[12\]](#)
 - ^{13}C NMR: Confirms the carbon skeleton of the molecule. The number of distinct signals confirms the symmetry of the molecule, and their chemical shifts indicate the type of carbon (aromatic, aliphatic, carbonyl, etc.).
- Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[\[11\]](#) High-resolution mass spectrometry (HRMS) can provide an exact mass, further validating the molecular formula. Fragmentation patterns can also offer clues about the molecule's structure.
- Liquid Chromatography (LC): Techniques like High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the final compound and to separate mixtures of isomers (e.g., Z and E isomers of alkylidene derivatives).[\[10\]](#)

Structure-Activity Relationships (SAR)

The biological activity of dibenzocycloheptene derivatives is highly dependent on their substitution pattern. Decades of research, particularly in the context of antidepressants, have established several key SAR principles.[\[3\]](#)

Structural Modification	Position	Effect on CNS Activity (Primarily Antidepressant Potency)	Rationale / Example
Ring Substitution	C3	Halogen (e.g., -Cl) substitution generally increases activity.	Increases lipophilicity and may enhance binding to target transporters.
C3	Alkyl (e.g., -CH ₃) substitution generally decreases activity.	May introduce steric hindrance or alter electronic properties unfavorably.	
Core Unsaturation	$\Delta^{10,11}$	Presence of a double bond between C10 and C11 increases activity.	Flattens the ring system, altering the overall conformation and interaction with the binding site.
C5	Unsaturation at C5 (exocyclic double bond) is critical for high potency.	The alkylidene side chain geometry is a key feature of potent TCAs like Amitriptyline.[3]	
Side Chain	Amine	Tertiary amines (e.g., Amitriptyline) and secondary amines (e.g., Nortriptyline) are both active.	Secondary amines often show higher selectivity for the norepinephrine transporter (NET) over the serotonin transporter (SERT). Nortriptyline is 2-5 times more potent than amitriptyline.[3]
Chain Length	A three-carbon (propyl) chain	Provides the correct spacing to bridge key	

between the tricyclic core and the terminal amine is generally optimal.

interaction points within the transporter binding pocket.

Heteroatom in Core	C11	Replacement of C11 with O, S, or N can retain clinical efficacy.	Demonstrates that the core can be modified while maintaining the necessary overall shape for activity.
--------------------	-----	--	--

Therapeutic Applications and Biological Activity

While initially developed as antidepressants, the therapeutic potential of this scaffold is much broader.

Central Nervous System Disorders

- **Antidepressant Activity:** The archetypal application for this class.[\[13\]](#) Compounds like amitriptyline function as monoamine reuptake inhibitors, increasing the synaptic concentration of norepinephrine and serotonin.[\[1\]](#) The specific SAR noted above allows for the fine-tuning of activity and selectivity.
- **Anticonvulsant Activity:** Several derivatives have been investigated for their ability to prevent seizures.[\[2\]](#) This activity is being explored in various animal models, including maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens, which represent different types of seizure activity.[\[14\]](#)[\[15\]](#) The mechanism may involve modulation of voltage-gated sodium or calcium channels.[\[16\]](#)

Neurodegenerative Diseases

There is growing interest in applying these compounds to complex neurodegenerative diseases like Alzheimer's and Parkinson's disease.[\[17\]](#) The progression of these diseases involves multiple pathological factors, including oxidative stress, neuroinflammation, and protein aggregation.[\[17\]](#)[\[18\]](#) Phytochemicals with related structural motifs have demonstrated neuroprotective effects through antioxidant and anti-inflammatory pathways.[\[19\]](#)[\[20\]](#) Derivatives

of the dibenzocycloheptene core are being investigated for their potential to target these multiple pathways simultaneously, offering a more holistic therapeutic strategy.[18]

Oncology

Recent studies have highlighted the potential of dibenzocycloheptene analogs as anticancer agents.[2] Research into related dibenzodiazepinone derivatives has shown potent activity against non-small cell lung cancer (NSCLC), particularly in cases that have developed resistance to existing EGFR tyrosine kinase inhibitors like osimertinib.[6][7] These findings suggest that the dibenzocycloheptene scaffold could be optimized to bind to allosteric sites on key oncogenic proteins, providing a new avenue for overcoming drug resistance.[6][7]

Other Potential Applications

Preliminary research has indicated that some derivatives possess anti-inflammatory and analgesic properties.[2] These activities may be linked to interactions with enzymes or receptors involved in pain and inflammation pathways, though further investigation is required to elucidate the specific mechanisms of action.[2]

Future Directions and Conclusion

The **10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-methanol** scaffold remains a highly valuable and versatile platform for drug discovery. While its role in treating depression is well-established, the future lies in leveraging its unique structural and chemical properties to address other complex diseases.

Future research efforts should focus on:

- **Target Selectivity:** Designing new analogs with improved selectivity for specific receptor subtypes or transporter proteins to minimize off-target side effects.
- **Multitarget Ligands:** Intentionally designing derivatives that can modulate multiple targets relevant to complex diseases like Alzheimer's, where neuroinflammation, oxidative stress, and cholinergic deficits are all implicated.[21]
- **Computational Chemistry:** Employing molecular docking and other in silico methods to guide the rational design of new derivatives with enhanced potency and optimized pharmacokinetic

properties.[22]

- New Therapeutic Areas: Systematically screening libraries of these compounds against a wider range of biological targets to uncover novel therapeutic applications.

In conclusion, the dibenzocycloheptene framework, anchored by its C5-methanol derivatives, is far from being a relic of pharmaceutical history. It is an active and fertile ground for the development of the next generation of therapeutics for a wide range of challenging medical conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. benchchem.com [benchchem.com]
2. Buy 10,11-Dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol | 2975-80-6 [smolecule.com]
3. pharmacy180.com [pharmacy180.com]
4. SID 597372 - PubChem [pubchem.ncbi.nlm.nih.gov]
5. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
6. Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
7. Design, synthesis and structure-activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
8. 10,11-dihydro-5H-Dibenzo[a,d]cycloheptene-5-Methanol synthesis - chemicalbook [chemicalbook.com]
9. mdpi.com [mdpi.com]
10. researchgate.net [researchgate.net]
11. mdpi.com [mdpi.com]

- 12. WO1999028284A1 - Dibenzosuberone derivatives and procedures for their preparation - Google Patents [patents.google.com]
- 13. DERIVATIVES OF 10,11-DIHYDRO-5H-DIBENZO-(A,D)CYCLOHEPTENE AND RELATED COMPOUNDS. II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of 5-Substituted Benzo[d][1,3]dioxole Derivatives as Potent Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives. Part 1: perhydropyrrole[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Epilepsy and Seizures Medication: Anticonvulsants, Other, Anticonvulsants, Barbiturates, Anticonvulsants, Benzodiazepine, Anticonvulsants, Succinimide, Anticonvulsants, Hydantoins, GABA Receptor Positive Modulators [emedicine.medscape.com]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. Impact of Natural Compounds on Neurodegenerative Disorders: From Preclinical to Pharmacotherapeutics [mdpi.com]
- 19. Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Role of Flavonoids in Neurodegenerative Disorders with Special Emphasis on Tangeritin | Bentham Science [benthamscience.com]
- 21. Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-A β Aggregation to Find Multitarget Compounds against Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [10,11-Dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol derivatives and analogs]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2541156#10-11-dihydro-5h-dibenzo-a-d-cycloheptene-5-methanol-derivatives-and-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com